Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate
Description
Properties
IUPAC Name |
oxalic acid;pyrazolo[1,5-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.C2H2O4/c9-6-8-3-1-2-7-4-5-10-11(7)8;3-1(4)2(5)6/h1-5H,6,9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMYLSHJZFZUMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)CN.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The process proceeds through a nucleophilic attack by the enol form of the β-dicarbonyl compound on the N-amino-2-iminopyridine, forming an intermediate adduct. Oxidative dehydrogenation via molecular oxygen generates a cyclized product, which loses water to yield the pyrazolo[1,5-a]pyridine core. Key parameters influencing yield include:
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Atmosphere : Molecular oxygen (O<sub>2</sub>) maximizes yields (94%) compared to air (74%) or argon (6%).
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Acid loading : Acetic acid (6 equivalents) balances product formation and minimizes byproducts like triazolo[1,5-a]pyridines.
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Solvent : Ethanol with acetic acid enables optimal reactivity, while other solvents (acetonitrile, toluene) fail to initiate the reaction.
Table 1 : Effect of Reaction Conditions on Yield of Pyrazolo[1,5-a]pyridine 4a
| Entry | Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | HOAc (2) | Air | 34 |
| 2 | HOAc (4) | Air | 52 |
| 3 | HOAc (6) | Air | 74 |
| 4 | HOAc (6) | O<sub>2</sub> | 94 |
| 5 | HOAc (6) | Ar | 6 |
Substrate Scope and Limitations
This method accommodates diverse N-amino-2-iminopyridines and β-dicarbonyl substrates, including cyclic diketones like dimedone (5a ), to produce pyrido[1,2-b]indazoles. However, sterically hindered substrates or electron-deficient β-diketones may require extended reaction times or elevated temperatures.
Functionalization to Introduce Methanamine at the 7-Position
The 7-position of the pyrazolo[1,5-a]pyridine core is functionalized to introduce the methanamine (-CH<sub>2</sub>NH<sub>2</sub>) group. While direct synthesis routes are sparingly documented, indirect strategies involve:
Cyano Group Reduction
A nitrile group at the 7-position can be reduced to a primary amine using catalytic hydrogenation (H<sub>2</sub>/Pd-C) or borane complexes. For example, 7-cyano-pyrazolo[1,5-a]pyridine derivatives undergo reduction to yield 7-aminomethyl analogs.
Nucleophilic Amination
Chloromethyl intermediates generated via Friedel-Crafts alkylation react with ammonia or amines to introduce the methanamine moiety. This approach requires careful control of reaction conditions to avoid over-alkylation.
Oxalate Salt Formation
The free base of pyrazolo[1,5-a]pyridin-7-ylmethanamine is converted to its oxalate salt through acid-base neutralization. Dissolving the amine in ethanol and adding oxalic acid (1:1 molar ratio) precipitates the oxalate salt, which is isolated via filtration and recrystallization.
Critical Parameters :
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Solvent polarity : Ethanol or methanol ensures solubility of both reactants.
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Stoichiometry : Excess oxalic acid leads to dihydrate formation, complicating purification.
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce reduced derivatives of the compound.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridin derivatives in combating tuberculosis (TB). A related compound, pyrazolo[1,5-a]pyrimidin-7(4H)-one, was identified through high-throughput screening as a promising antitubercular agent. This compound exhibited low cytotoxicity and significant activity against Mycobacterium tuberculosis within macrophages. The mechanism of action was found to be distinct from existing TB drugs, suggesting that derivatives of pyrazolo[1,5-a]pyridin could be developed for similar applications .
Cancer Therapeutics
The pyrazolo[1,5-a]pyridine scaffold has been associated with anticancer properties. Research indicates that derivatives can act as selective protein inhibitors and exhibit enzymatic inhibitory activity. These compounds have shown promise in targeting various cancer-related pathways, making them valuable candidates for further investigation in cancer treatment .
Kinase Inhibition
Compounds based on the pyrazolo[1,5-a]pyridine structure have been explored for their ability to inhibit receptor tyrosine kinases such as VEGFR and PDGFR. These kinases are crucial in cancer progression and angiogenesis. Specific derivatives have demonstrated potent inhibitory effects at nanomolar concentrations, indicating their potential as therapeutic agents in oncology .
Synthesis and Structural Diversity
The synthesis of pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Various synthetic pathways have been developed to enhance the structural diversity of this compound class, allowing for the exploration of different substituents that can modify biological activity .
Comparative Analysis of Related Compounds
To better understand the unique features of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrazolo[1,5-a]pyridin | Fused heterocyclic compound | Core structure without methanamine or oxalate group |
| Pyrazolopyridine derivatives | Variants with different substituents | Diverse biological activities based on substitutions |
| 3-Amino-pyrazole | Simple pyrazole derivative | Focused on simpler amine functionalities |
This table illustrates how this compound stands out due to its specific combination of functional groups that confer distinct pharmacological properties not found in simpler analogs .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death. The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Table 1: Key Structural Features and Activity of Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
Key Observations :
- The methanamine group in the target compound may similarly enhance interactions with cellular targets.
- Optical Properties: Amino groups at position 7 (e.g., compound 87) significantly improve fluorescence (λmax,em = 393–414 nm) compared to aryl-substituted analogs .
Inhibition of Protein Kinases
Pyrazolo[1,5-a]pyrimidines have emerged as potent TTK (Mps1) inhibitors, with structural studies revealing that polar moieties in hydrophobic regions enhance physicochemical properties while maintaining inhibitory potency . The oxalate salt in the target compound may mimic this effect by improving solubility and binding affinity.
Physicochemical and Pharmacokinetic Properties
- Solubility : The oxalate salt form enhances aqueous solubility compared to neutral analogs like 2-propylpyrazolo[1,5-a]pyrimidin-7-amine (MW: 176.22) .
- Fluorescence: Amino groups at position 7 increase conjugation, leading to redshifted absorption and emission spectra .
Contradictions and Limitations
While pyrazolo[1,5-a]pyrimidin-7-ols were inactive in anticancer assays , other derivatives with amino or amide groups showed efficacy . This underscores the critical role of substituent choice in modulating activity.
Biological Activity
Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₁N₃O₄, with a molecular weight of approximately 237.21 g/mol. The compound consists of a pyrazolo ring fused to a pyridine ring, along with a methanamine group and an oxalate salt. Its unique structure contributes to its pharmacological properties.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties . Some derivatives have shown promise in inhibiting cancer cell growth through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. A notable study highlighted the compound's ability to inhibit specific cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity . Research indicates that it possesses inhibitory effects against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum. In vitro studies demonstrated that certain analogs exhibited low micromolar activity against these pathogens, making them promising candidates for further development .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been identified:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or pathogen survival.
- Disruption of Cellular Processes : Evidence suggests that it can interfere with cell signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogs:
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[1,5-a]pyridine core in Pyrazolo[1,5-a]pyridin-7-ylmethanamine oxalate?
Methodological Answer: The pyrazolo[1,5-a]pyridine scaffold can be synthesized via multi-component reactions (MCRs) or cyclization of precursor molecules. For example:
- Regioselective synthesis : Aqueous media with KHSO4 enables regioselective formation of pyrazolo[1,5-a]pyrimidines via one-pot, two-step reactions using aromatic aldehydes and hydrazine derivatives .
- Enamine cyclization : Hydrazine hydrate reacts with enamines under controlled conditions to yield aminopyrazoles, which are further cyclized into pyrazolo[1,5-a]pyrimidines .
- Copper catalysis : Protic solvents (e.g., ethanol) facilitate the formation of pyrazolo[1,5-a]pyrimidin-7-ol intermediates, as confirmed by NMR analysis (e.g., OH proton at 12.44 ppm) .
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine synthesis be addressed?
Methodological Answer: Regioselectivity is influenced by substituent positioning and reaction conditions:
- Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 3 or 5 direct cyclization pathways. For example, 4-hydroxyphenyldiazenyl groups at position 3 stabilize intermediates via hydrogen bonding .
- Solvent control : Protic solvents like water or ethanol promote specific tautomeric forms, as observed in NMR studies .
- Catalytic systems : Copper catalysts enable regioselective functionalization at position 7, critical for introducing methanamine groups .
Q. What analytical techniques are essential for characterizing pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., OH protons at δ 12.44 ppm) and tautomerism .
- Elemental analysis : Combustion analysis (C, H, N) validates purity, with deviations <0.4% indicating high sample integrity .
- Chromatography : HPLC or TLC monitors reaction progress and isolates regioisomers .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of pyrazolo[1,5-a]pyridin-7-ylmethanamine derivatives?
Methodological Answer: Structure–activity relationship (SAR) studies reveal:
- Position 3 substituents : A 3-(4-fluoro)phenyl group enhances anti-mycobacterial activity by improving target (ATP synthase) binding affinity .
- Position 5 modifications : Bulky 5-aryl or heteroaryl groups (e.g., 4-trifluoromethylphenyl) increase metabolic stability in liver microsomes .
- Aminoalkyl side chains : N,N-dimethylaminoethyl groups at position 7 improve solubility and kinase inhibition (e.g., TrkA/B/C targets) .
Experimental design : Iterative synthesis of ~70 analogues with systematic substituent variation, followed by in vitro bioassays and microsomal stability testing .
Q. How can conflicting data on substituent effects across studies be resolved?
Methodological Answer: Contradictions often arise from assay variability or target-specific effects. Strategies include:
- Control experiments : Compare compound activity under identical assay conditions (e.g., pH, temperature). For example, 5-alkyl substituents may enhance M.tb inhibition but reduce kinase selectivity .
- Computational docking : Molecular dynamics simulations clarify how trifluoromethyl groups at position 2 alter binding pocket interactions in Trk vs. M.tb targets .
- Meta-analysis : Aggregate data from multiple studies (e.g., pyrazolo[1,5-a]pyrimidine derivatives in kinase vs. antimicrobial contexts) to identify trends .
Q. What computational tools are effective for optimizing pyrazolo[1,5-a]pyridine derivatives?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Predict binding modes to targets like Trk or ATP synthase. For example, trifluoromethyl groups at position 2 improve hydrophobic interactions in kinase pockets .
- QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate 7-amine substitutions with bioavailability .
- DFT calculations : Analyze electronic effects of substituents (e.g., nitro groups at position 3 reduce HOMO-LUMO gaps, enhancing reactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
